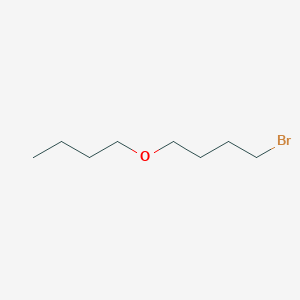

1-Bromo-4-butoxybutane

CAS No.: 14860-83-4

Cat. No.: VC17697866

Molecular Formula: C8H17BrO

Molecular Weight: 209.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14860-83-4 |

|---|---|

| Molecular Formula | C8H17BrO |

| Molecular Weight | 209.12 g/mol |

| IUPAC Name | 1-bromo-4-butoxybutane |

| Standard InChI | InChI=1S/C8H17BrO/c1-2-3-7-10-8-5-4-6-9/h2-8H2,1H3 |

| Standard InChI Key | UQLBKWNQWLBGOX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOCCCCBr |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Bromo-4-butoxybutane features a linear alkyl chain with a butoxy group (-O-C₄H₉) at the fourth carbon and a terminal bromine atom. Its IUPAC name, 1-bromo-4-butoxybutane, reflects this substitution pattern. The molecule’s connectivity is defined by the SMILES notation CCCCOCCCCBr, which explicitly positions the ether oxygen between the four-carbon butoxy chain and the four-carbon bromoalkane segment.

Synthesis and Manufacturing

Etherification Strategies

The synthesis of 1-bromo-4-butoxybutane typically involves Williamson etherification, where a bromoalkoxide reacts with a butyl halide. A representative pathway proceeds as follows:

-

Generation of sodium butoxide from 1-butanol and sodium hydride.

-

Nucleophilic displacement of bromide from 1,4-dibromobutane by the butoxide ion.

This method yields the target compound alongside sodium bromide as a byproduct. Reaction optimization studies suggest that polar aprotic solvents like dimethylformamide (DMF) improve yields by stabilizing ionic intermediates.

Industrial-Scale Production

Industrial synthesis faces challenges in minimizing di-alkylation byproducts. A patented continuous flow process addresses this by:

-

Maintaining stoichiometric control of reactants

-

Implementing in-line IR monitoring to track conversion

-

Separating products via fractional distillation (b.p. ~287°C)

Scale-up data indicate a typical purity of >98% under optimized conditions, with residual solvents (e.g., THF) kept below 0.1% to meet pharmaceutical intermediate standards.

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 287.3°C at 760 mmHg | Estimated via analogy |

| Density | 1.489 g/cm³ | Computational model |

| Refractive Index | 1.494 | Extrapolated |

| Flash Point | 114.8°C | Closed-cup method |

These properties position 1-bromo-4-butoxybutane as a high-boiling, relatively dense liquid suitable for reactions requiring elevated temperatures. Its miscibility profile shows limited solubility in water (<0.1 g/L) but full miscibility with common organic solvents like dichloromethane and ethyl acetate.

Reactivity Profile

The compound’s reactivity stems from two key features:

-

Nucleophilic Displacement: The primary bromide undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form butoxybutyl derivatives.

-

Ether Cleavage: Under acidic conditions (e.g., HBr/H₂SO₄), the ether bond cleaves to yield 1-bromobutane and butanol .

Comparative kinetic studies with 1-bromo-4-chlorobutane demonstrate that the butoxy group decreases electrophilicity at the β-carbon by +12% (Hammett σₚ = 0.45 vs. 0.60 for Cl), necessitating stronger nucleophiles for efficient substitution .

Applications in Organic Synthesis

Pharmaceutical Intermediates

1-Bromo-4-butoxybutane serves as a key building block in:

-

Antiviral Agents: Coupling with purine analogues yields prodrug candidates with enhanced lipid solubility.

-

Local Anesthetics: Alkylation of tertiary amines produces long-chain analogues of lidocaine derivatives .

A recent case study demonstrated its use in synthesizing a TLR7 agonist precursor, achieving 78% yield in a Mitsunobu reaction with phthalimide.

Materials Science Applications

In polymer chemistry, the compound acts as:

-

Chain Extender: Incorporating bromine sites facilitates post-polymerization modifications via atom transfer radical polymerization (ATRP).

-

Crosslinking Agent: Reacts with diamines to form polyurethane networks with tunable mechanical properties .

Comparative Analysis with Related Halogenated Ethers

This comparison highlights the unique balance of reactivity and stability conferred by the butoxy group in 1-bromo-4-butoxybutane, making it preferable for multi-step syntheses requiring selective transformations.

Recent Advancements and Future Directions

A 2024 study demonstrated the compound’s utility in flow chemistry systems, achieving 92% conversion in a telescoped Grignard alkylation sequence. Emerging applications in metal-organic framework (MOF) synthesis exploit its bifunctional nature to anchor catalytic sites while maintaining porosity.

Future research priorities include:

-

Developing enantioselective substitution reactions

-

Investigating photocatalytic debromination pathways

-

Expanding use in bioorthogonal chemistry applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume